An In-depth Technical Guide to Ald-Ph-NHS Ester: Chemical Properties, Structure, and Applications in Bioconjugation
An In-depth Technical Guide to Ald-Ph-NHS Ester: Chemical Properties, Structure, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Ald-Ph-NHS ester, a versatile heterobifunctional crosslinker used extensively in bioconjugation, diagnostics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document details the core chemical characteristics of Ald-Ph-NHS ester and its derivatives, offers detailed experimental protocols for its use, and illustrates its chemical structure and reaction pathways.
Core Concepts and Chemical Structure
Ald-Ph-NHS ester, chemically known as 4-formylbenzoic acid N-hydroxysuccinimide ester, is a crosslinking reagent featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group. This dual functionality allows for a two-step, controlled conjugation to biomolecules.
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N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The reaction forms a stable and effectively irreversible amide bond under physiological conditions.[1][2]
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Benzaldehyde Group: The aldehyde is an electrophile that can react with various nucleophiles. It is particularly useful for forming stable oxime linkages with aminooxy-functionalized molecules or hydrazone bonds with hydrazine-containing compounds.[3][4] This provides an orthogonal conjugation strategy to the amine-reactive NHS ester.
The core structure of Ald-Ph-NHS ester is often incorporated with polyethylene (B3416737) glycol (PEG) spacers of varying lengths (e.g., PEG2, PEG4, PEG8, PEG24). These PEG linkers enhance the aqueous solubility of the reagent and the resulting conjugate, reduce steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[5]
Below is a diagram illustrating the chemical structure of the core Ald-Ph-NHS ester molecule.
Chemical Properties
The chemical properties of Ald-Ph-NHS ester can vary depending on the length of the PEG spacer. The following tables summarize the properties of the core molecule and its common PEGylated derivatives.
Table 1: Chemical Properties of Ald-Ph-NHS Ester
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | 4-Formylbenzoic acid N-hydroxysuccinimide ester | [6] |
| Molecular Formula | C12H9NO5 | [6] |
| Molecular Weight | 247.2 g/mol | [6] |
| CAS Number | 60444-78-2 | [6] |
| Purity | >90% | [6] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF | [7] |
| Storage Conditions | -20°C, desiccated |[8] |
Table 2: Chemical Properties of PEGylated Ald-Ph-NHS Ester Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Solubility | Reference(s) |
|---|---|---|---|---|---|
| Ald-Ph-PEG2-NHS ester | C19H22N2O8 | 406.4 | 95% | DMSO, DCM, DMF | [9][10] |
| Ald-Ph-PEG4-NHS ester | C23H30N2O10 | 494.5 | 98% | Water, DMSO, DCM, DMF | [11] |
| Ald-Ph-PEG8-NHS ester | C31H46N2O14 | 670.7 | 95% | DMSO, DCM, DMF | [7][12] |
| Ald-Ph-PEG24-NHS ester | C63H110N2O30 | 1375.6 | 98% | Water, DMSO, DCM, DMF |[1][13] |
Synthesis
The synthesis of Ald-Ph-NHS ester is typically achieved through the activation of its corresponding carboxylic acid, 4-formylbenzoic acid, with N-hydroxysuccinimide. A common method involves the use of a carbodiimide (B86325) coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an anhydrous organic solvent.[2][14]
The general reaction is as follows:
-
4-formylbenzoic acid and N-hydroxysuccinimide are dissolved in a suitable solvent (e.g., dioxane, dimethoxyethane, or dichloromethane).
-
The carbodiimide coupling agent is added to the solution, often at a cool temperature (0-4°C) to control the reaction rate.
-
The reaction mixture is stirred for several hours at room temperature.
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The by-product of the carbodiimide (e.g., dicyclohexylurea if DCC is used) is removed by filtration.
-
The final product, Ald-Ph-NHS ester, is isolated and purified, often by recrystallization.
Experimental Protocols
General Protocol for Protein Labeling via NHS Ester Reaction
This protocol outlines a general procedure for conjugating an Ald-Ph-NHS ester to a protein through its primary amine groups.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, Borate)
-
Ald-Ph-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (the optimal pH for NHS ester reactions is 8.3-8.5).[15][16]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.[13]
-
Prepare the Ald-Ph-NHS Ester Stock Solution: Immediately before use, dissolve the Ald-Ph-NHS ester in anhydrous DMF or DMSO to a high concentration (e.g., 10 mg/mL). NHS esters are susceptible to hydrolysis in aqueous solutions, so fresh preparation is critical.[6][13] The half-life of an NHS ester can range from hours at pH 7 to minutes at pH 9.[10][12]
-
Conjugation Reaction: Add a calculated molar excess of the Ald-Ph-NHS ester solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the ester is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or for 2-4 hours at 4°C.[2]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted Ald-Ph-NHS ester and by-products by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
General Protocol for Oxime Ligation via Aldehyde Reaction
This protocol describes the subsequent reaction of the aldehyde-modified protein with an aminooxy-containing molecule.
Materials:
-
Aldehyde-modified protein from the previous protocol
-
Aminooxy-functionalized molecule (e.g., a drug, a dye, or biotin)
-
Reaction buffer: pH 6.5-7.5 (e.g., PBS).[4] Aniline can be used as a catalyst to accelerate the reaction.[4]
Procedure:
-
Prepare Solutions: Dissolve the aminooxy-containing molecule in a suitable buffer. The aldehyde-modified protein should already be in a compatible buffer after purification.
-
Conjugation Reaction: Add a molar excess of the aminooxy-functionalized molecule to the aldehyde-modified protein.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove unreacted components.
Mandatory Visualizations
Bioconjugation Workflow
The following diagram illustrates a typical experimental workflow for using Ald-Ph-NHS ester to create an antibody-drug conjugate (ADC).
Reaction Pathway
This diagram illustrates the chemical reactions occurring at each stage of the bioconjugation process.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Ald-Ph-PEG8-NHS ester | BroadPharm [broadpharm.com]
- 8. Ald-Ph-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 9. glenresearch.com [glenresearch.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. neb.com [neb.com]
